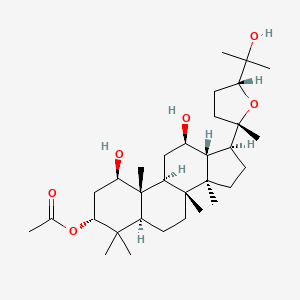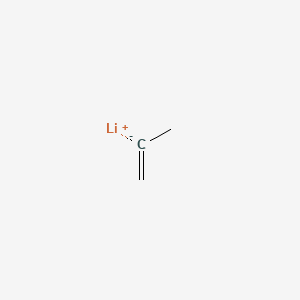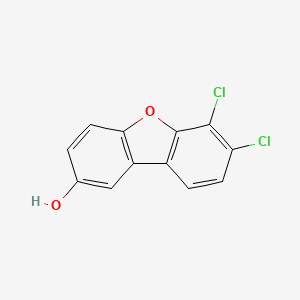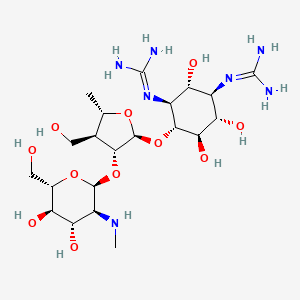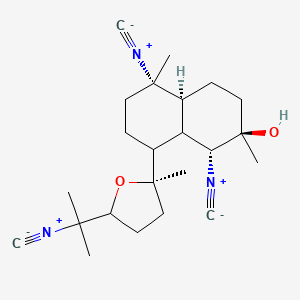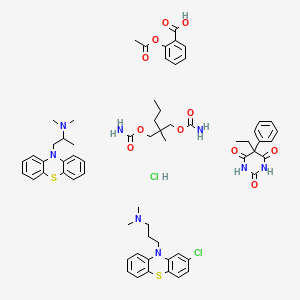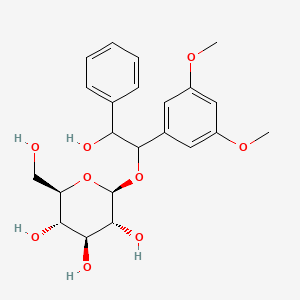
stilbostemin I 2''-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
stilbostemin I 2''-beta-D-glucopyranoside is a natural product found in Stemona tuberosa with data available.
Scientific Research Applications
Neuroprotection in Human Neuroblastoma Cells
Stilbostemin I 2'-beta-D-glucopyranoside, isolated from Stemona tuberosa roots, has shown significant protective effects against neurotoxicity in human neuroblastoma SH-SY5Y cells, indicating its potential as a neuroprotective agent (Lee, Sung, & Kim, 2006).
Antiplasmodial Activity
Inhibitory Effect on Plasmodium Falciparum
A study on Parthenocissus tricuspidata revealed that a new stilbene glycoside, piceid-(1→6)-β-d-glucopyranoside, demonstrated potential inhibition against Plasmodium falciparum, the causative agent of malaria, suggesting stilbostemin I 2'-beta-D-glucopyranoside could have similar effects (Son, Chung, Lee, & Moon, 2007).
Cytotoxic Activities
Cytotoxic Effects on Cancer Cell Lines
Phenol glycosides, similar in structure to stilbostemin I 2'-beta-D-glucopyranoside, isolated from rhubarb, have shown cytotoxic activities against human oral squamous cell carcinoma and salivary gland tumor cell lines, suggesting potential cancer therapeutic applications (Shi et al., 2001).
Properties
Molecular Formula |
C22H28O9 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H28O9/c1-28-14-8-13(9-15(10-14)29-2)21(17(24)12-6-4-3-5-7-12)31-22-20(27)19(26)18(25)16(11-23)30-22/h3-10,16-27H,11H2,1-2H3/t16-,17?,18-,19+,20-,21?,22+/m1/s1 |
InChI Key |
CCGODXURPZCVAL-BTIADNNISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(C(C2=CC=CC=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)O)O)OC |
Synonyms |
stilbostemin I 2''-beta-D-glucopyranoside stilbostemin I pyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


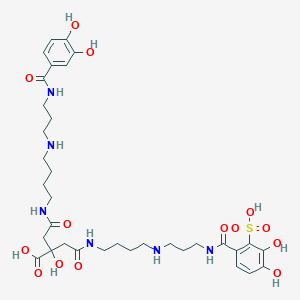
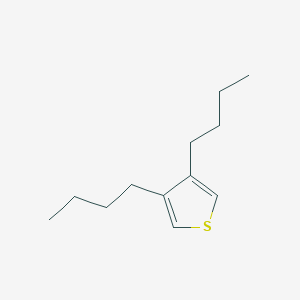
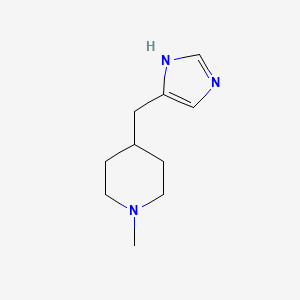
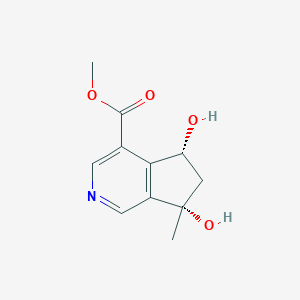
![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
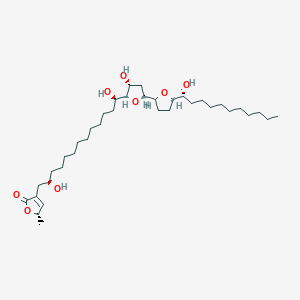
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)
